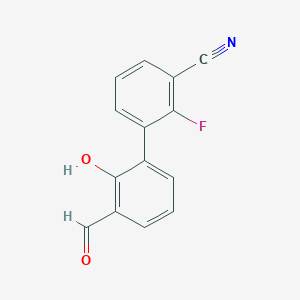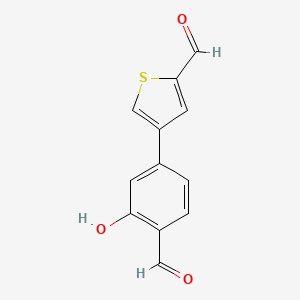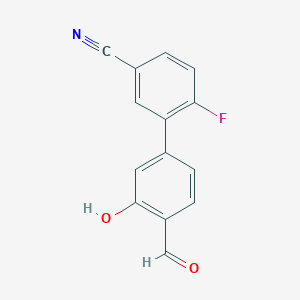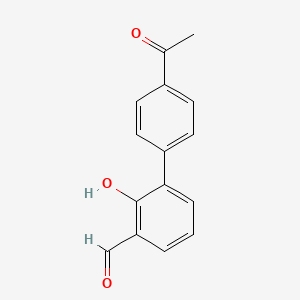
6-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Cyano-2-fluorophenyl)-2-formylphenol, 95% (also known as 6-Cyano-2-fluorophenyl-2-formylphenol or 6-CN-2-FPF) is a chemical compound that has been widely used in various scientific research applications. It has a wide range of uses, including as a reactant in organic synthesis, as a reagent in analytical chemistry, and as a substrate in enzymatic reactions.
Aplicaciones Científicas De Investigación
6-CN-2-FPF has been widely used in various scientific research applications. It has been used as a reactant in organic synthesis, as a reagent in analytical chemistry, and as a substrate in enzymatic reactions. It has also been used in the synthesis of drugs, such as the antifungal drug fluconazole, and in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 6-CN-2-FPF is not fully understood. However, it is known that it can act as an electron-withdrawing group and can also act as a nucleophile. This means that it can react with other molecules, such as amines, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CN-2-FPF are not fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, and it has also been shown to have some anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6-CN-2-FPF is that it is relatively inexpensive and easy to obtain. It is also relatively stable and has a low toxicity. However, it can be difficult to separate from its isomer, 2-cyano-6-fluorophenol, and it can also be difficult to purify.
Direcciones Futuras
There are many potential future directions for the use of 6-CN-2-FPF. It could be used in the development of new drugs, polymers, and materials. It could also be used to study the biochemical and physiological effects of other compounds. Additionally, it could be used to develop new analytical methods for the detection and quantification of other compounds. Finally, it could be used to study the mechanism of action of other compounds, as well as to develop new synthesis methods.
Métodos De Síntesis
6-CN-2-FPF can be synthesized using a variety of methods. The most common method involves the reaction of phenol with cyanuric chloride in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 6-CN-2-FPF and its isomer, 2-cyano-6-fluorophenol. The mixture can then be purified by column chromatography. Other methods, such as the reaction of phenol with a solution of sodium hypochlorite, can also be used to synthesize 6-CN-2-FPF.
Propiedades
IUPAC Name |
2-fluoro-3-(3-formyl-2-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-9(7-16)3-1-5-11(13)12-6-2-4-10(8-17)14(12)18/h1-6,8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVACPVXNRMAPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=CC(=C2F)C#N)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685147 |
Source


|
| Record name | 2-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Cyano-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1261902-68-4 |
Source


|
| Record name | 2-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














